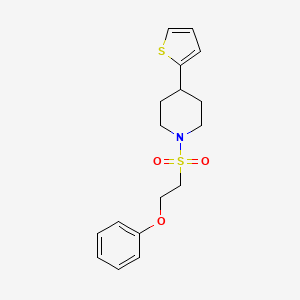

2-氰基-3-(2,4-二甲氧基苯基)-N-(2,3-二甲基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

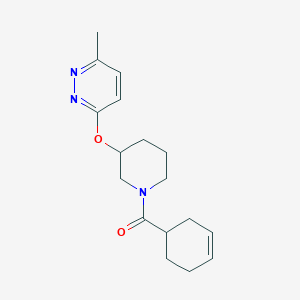

The compound "2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including the development of ligands and antibacterial agents. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aldehydes with cyanoacetates, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid from 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Another synthetic pathway involves the use of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide as a synthon for reductive amination reactions to yield ligands with various functional groups . Additionally, a novel cyanation protocol using N,N-dimethylformamide and ammonia has been developed for the introduction of the cyano group into aryl C-H bonds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For instance, (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride underwent nucleophilic displacement with different nucleophiles to yield a range of products, including hydrazines, amides, and thiol propenoates . Some of these products were further cyclized to form novel heterocyclic derivatives. These reactions demonstrate the versatility of the cyano and propenoyl functional groups in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been studied using techniques like ultraviolet-visible absorption spectroscopy and cyclic voltammetry . These studies provide insights into the electronic properties and electrochemical behavior of the compounds. Thermal analysis using TG-DTA has also been conducted to understand the thermal stability and decomposition patterns . These properties are important for determining the potential applications of the compound in various fields.

科学研究应用

合成途径和化学转化

与2-氰基-3-(2,4-二甲氧基苯基)-N-(2,3-二甲基苯基)丙酰胺结构相关的化合物研究探索了它们的合成及其在各种领域的潜在应用,如抗抑郁剂和抗菌活性。例如,已研究了取代的 3-氨基-1,1-二芳基-2-丙醇的合成,包括具有相似结构的化合物,因为它们作为抗抑郁剂的潜力,重点关注它们在动物模型中的生化和药理活性 (Clark 等人,1979)。此外,(E)2-氰基-3-(3’,4’-二甲氧基苯基)-2-丙烯酰氯的新衍生物已被合成,显示出抗菌活性,展示了该化合物在医学化学中的潜力 (El-ziaty & Shiba,2007)。

除草剂活性和分子工程

该化合物的衍生物也因其除草剂活性而被探索,突出了该化合物在农业化学中的用途。对相关化合物 N-(5,7-二甲氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-亚烷基)-2-(2,4-二氯苯氧基)丙酰胺的晶体结构和除草剂活性的一项研究揭示了其作为除草剂的有效性,提供了对其活性结构基础的见解 (Liu 等人,2008)。此外,类似化合物的结构特征为有机敏化剂在太阳能电池应用中的分子工程提供了信息,展示了它们在开发高效光伏器件中的潜力 (Kim 等人,2006)。

药物应用和动力蛋白 GTP 酶抑制剂

在制药领域,第二代基于吲哚的动力蛋白 GTP 酶抑制剂的开发是由相关化合物的结构属性指导的,特别关注优化二甲氨基丙基部分以增强动力蛋白 GTP 酶的抑制,这对于理解细胞内吞机制至关重要 (Gordon 等人,2013)。

属性

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-6-5-7-18(14(13)2)22-20(23)16(12-21)10-15-8-9-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBVGLIVYNGUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)